4-(1-Hydroxy-2-propyn-1-yl)benzonitrile
Overview
Description
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. This compound is characterized by a benzonitrile group substituted with a hydroxypropynyl group at the para position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4-Bromobenzonitrile+Propargyl AlcoholK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.
Major Products
Oxidation: 4-(1-Oxo-2-propyn-1-yl)benzonitrile
Reduction: 4-(1-Hydroxy-2-propyn-1-yl)benzylamine
Substitution: 4-(1-Chloro-2-propyn-1-yl)benzonitrile
Scientific Research Applications
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-2-propyn-1-yl)benzaldehyde
- 4-(1-Hydroxy-2-propyn-1-yl)benzoic acid
- 4-(1-Hydroxy-2-propyn-1-yl)benzylamine
Uniqueness
4-(1-Hydroxy-2-propyn-1-yl)benzonitrile is unique due to the presence of both a hydroxypropynyl group and a nitrile group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields. The hydroxypropynyl group offers opportunities for further functionalization, while the nitrile group can participate in a wide range of chemical reactions .
Properties
IUPAC Name |
4-(1-hydroxyprop-2-ynyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-6,10,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVHGWRYMPXZHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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